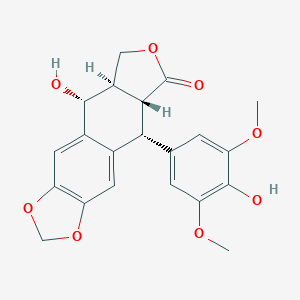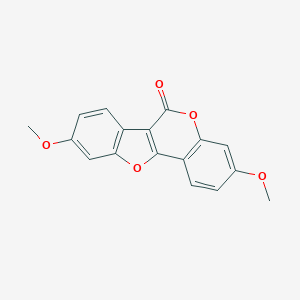
香豆雌酚二甲醚
描述
Coumestrol dimethyl ether, also known as 7,12-Dimethoxy-coumestan, is a naturally occurring phytoestrogen belonging to the class of coumestans. It is a derivative of coumestrol, a compound found in various plants such as soybeans and clover. Coumestrol dimethyl ether is known for its fluorescence properties and is used in various scientific applications .
科学研究应用
Coumestrol dimethyl ether has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Studied for its phytoestrogenic properties and potential effects on hormone receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Used in the development of fluorescent dyes and other chemical products
作用机制
Target of Action
Coumestrol dimethyl ether is a naturally occurring compound that primarily targets the human nuclear xenobiotic receptor, Pregnane X Receptor (PXR) . PXR is a nuclear receptor that regulates gene expression pathways involved in the metabolism and transport of various compounds .
Mode of Action
Coumestrol dimethyl ether acts as an antagonist of PXR . It suppresses the agonist effects of other compounds on PXR activity . This compound competes with labeled PXR agonists for binding to the ligand-binding cavity at concentrations above 1.0 μM . It also antagonizes coregulator recruitment, likely by binding to a surface outside the ligand-binding pocket .
Pharmacokinetics
Its solubility in dmso suggests that it may have good absorption and distribution characteristics
Result of Action
The antagonistic action of coumestrol dimethyl ether on PXR can have important clinical implications. It may help prevent drug-drug interactions and improve therapeutic efficacy by modulating the metabolism of various drugs . In addition, it has been shown to ameliorate hepatic insulin resistance in primary rat hepatocytes .
Action Environment
The action of coumestrol dimethyl ether can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that its action, efficacy, and stability might be affected by the solvent environment.
生化分析
Biochemical Properties
Coumestrol dimethyl ether plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the agonist effects of SR12813 on human pregnane X receptor (PXR) activity .
Cellular Effects
The effects of Coumestrol dimethyl ether on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to suppress the effects of PXR agonists on the expression of the known PXR target genes, CYP3A4 and CYP2B6, in primary human hepatocytes .
Molecular Mechanism
Coumestrol dimethyl ether exerts its effects at the molecular level through various mechanisms. It competes with a labeled PXR agonist for binding to the ligand-binding cavity at concentrations above 1.0 μM . It also antagonizes coregulator recruitment, likely by binding to a surface outside the ligand-binding pocket .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of coumestrol dimethyl ether typically involves the methylation of coumestrol. This can be achieved by reacting coumestrol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of coumestrol dimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions: Coumestrol dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumestrol.
Reduction: It can be reduced to form dihydrocoumestrol dimethyl ether.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Coumestrol.
Reduction: Dihydrocoumestrol dimethyl ether.
Substitution: Various coumestrol dimethyl ether derivatives depending on the nucleophile used.
相似化合物的比较
Coumestrol: The parent compound of coumestrol dimethyl ether, known for its phytoestrogenic properties.
Coumestrol diacetate: Another derivative of coumestrol with similar biological activities.
Daidzein and Genistein: Isoflavones with similar estrogenic activities.
Uniqueness: Coumestrol dimethyl ether is unique due to its specific methylation, which enhances its fluorescence properties and alters its interaction with biological targets. This makes it particularly useful in fluorescence-based analytical techniques and in studies investigating the modulation of estrogen receptors .
属性
IUPAC Name |
3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHLPCBBXPHBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382935 | |
| Record name | Coumestrol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3172-99-4 | |
| Record name | Coumestrol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumestrol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumestrol dimethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is coumestrol dimethyl ether used as a model compound in this study?
A1: Coumestrol's fluorescence is highly sensitive to solvent and pH changes due to the presence of hydroxyl groups that can undergo protonation/deprotonation. Coumestrol dimethyl ether (2) is a methoxy derivative of coumestrol where the hydroxyl groups are methylated. This modification eliminates the possibility of proton transfer reactions, allowing researchers to isolate and study the intrinsic fluorescence properties of the coumarin core structure without the complexities introduced by the hydroxyl groups []. By comparing the spectroscopic behavior of coumestrol dimethyl ether with coumestrol and other model compounds, the researchers can better understand the specific influence of the hydroxyl groups on coumestrol's fluorescence.
Q2: What spectroscopic properties of coumestrol dimethyl ether are highlighted in the study?
A2: The paper focuses on the UV absorption and fluorescence properties of coumestrol dimethyl ether []. While it doesn't provide specific numerical values for coumestrol dimethyl ether alone, it utilizes these measurements to compare its behavior with coumestrol and other model compounds. This comparison helps in understanding how structural modifications, particularly methylation of the hydroxyl groups, impact the absorption and emission characteristics of these coumarin derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



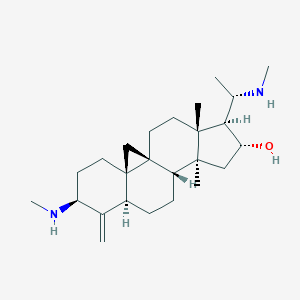
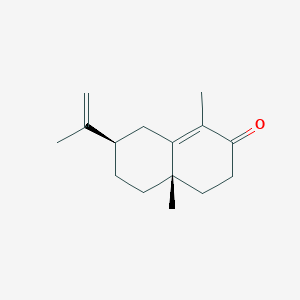

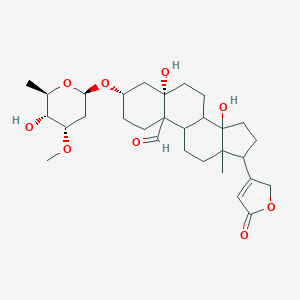
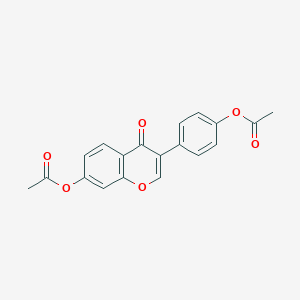

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)
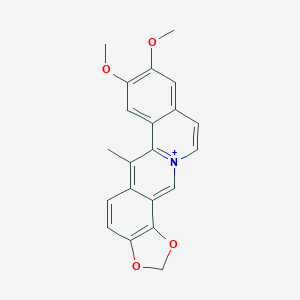

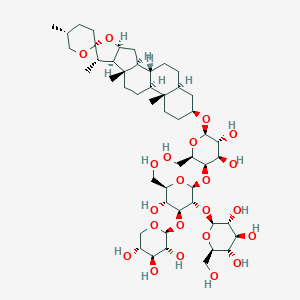
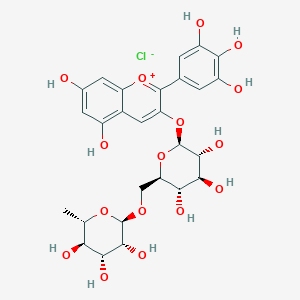
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
